molecular formula C6H6F4OS B14363220 5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one CAS No. 91888-59-4

5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one

Cat. No.: B14363220
CAS No.: 91888-59-4
M. Wt: 202.17 g/mol
InChI Key: WLTIMVGMHGDEFK-UHFFFAOYSA-N
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Description

5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one: is a chemical compound with the molecular formula C6H6F4OS and a molecular weight of 202.17 g/mol This compound is characterized by the presence of four fluorine atoms and a sulfanyl group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable hexenone precursor with fluorinating agents such as sulfur tetrafluoride (SF4) or tetrafluoromethane (CF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is typically purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .

    Reduction: The carbonyl group in the hexenone structure can be reduced to an alcohol using reducing agents like or .

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include or .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and properties.

    Biology: The compound’s fluorinated nature can be exploited in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands, to enhance their stability and bioavailability.

    Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and molecular conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one is unique due to its combination of fluorine atoms and a sulfanyl group, which imparts distinct chemical properties. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to metabolic degradation, making it valuable for various applications in research and industry.

Properties

91888-59-4

Molecular Formula

C6H6F4OS

Molecular Weight

202.17 g/mol

IUPAC Name

5,5,6,6-tetrafluoro-4-sulfanylhex-3-en-2-one

InChI

InChI=1S/C6H6F4OS/c1-3(11)2-4(12)6(9,10)5(7)8/h2,5,12H,1H3

InChI Key

WLTIMVGMHGDEFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C(C(F)F)(F)F)S

Origin of Product

United States

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